

# Benzenesulfonic Acid: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Benzenesulfonic acid

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This technical guide provides an in-depth analysis of the molecular structure, chemical formula, and physicochemical properties of **benzenesulfonic acid**. It includes detailed experimental protocols for its synthesis and key reactions, alongside a summary of its quantitative data.

## Molecular Structure and Formula

**Benzenesulfonic acid** is the simplest aromatic sulfonic acid.<sup>[1][2][3]</sup> Its chemical formula is  $C_6H_5O_3S$ .<sup>[1][4]</sup> The molecule consists of a phenyl group attached to a sulfonic acid functional group. X-ray crystallography data reveals a tetrahedral sulfur atom bonded to the planar phenyl ring.<sup>[1]</sup>

The key structural features are summarized below:

- **Aromatic Ring:** A planar six-carbon benzene ring.
- **Sulfonic Acid Group ( $-SO_3H$ ):** This functional group is responsible for the compound's strong acidic nature.<sup>[1][5]</sup>

The molecular structure gives rise to its chemical properties and reactivity, making it a versatile reagent in organic synthesis.

## Physicochemical and Spectroscopic Data

**Benzenesulfonic acid** is a white, deliquescent crystalline solid or waxy solid.<sup>[1]</sup> It is highly soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether.<sup>[1][3]</sup> Its aqueous solutions are strongly acidic.<sup>[1]</sup>

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>6</sub> O <sub>3</sub> S	<sup>[1][4]</sup>
Molecular Weight	158.18 g/mol	<sup>[6]</sup>
CAS Number	98-11-3	<sup>[6]</sup>
Appearance	White deliquescent sheet crystals or waxy solid	<sup>[1]</sup>
Melting Point	43–44 °C (1.5 hydrate)	<sup>[3]</sup>
45–46 °C (monohydrate)	<sup>[3]</sup>	
65–66 °C (anhydrous)	<sup>[3]</sup>	
Boiling Point	171 °C at 0.13 hPa	<sup>[6]</sup>
Density	1.32 g/cm <sup>3</sup> at 47 °C	<sup>[6]</sup>
pKa	-2.8	<sup>[5]</sup>
Solubility in Water	0.1 g/10 mL, clear, colorless	

Spectral Data Type	Database Availability
<sup>1</sup> H NMR	Available, predicted spectra also accessible <sup>[7]</sup> <sup>[8]</sup>
<sup>13</sup> C NMR	Available <sup>[7]</sup>
IR Spectroscopy	Available <sup>[7][9]</sup>
Mass Spectrometry	Available <sup>[7]</sup>

## Experimental Protocols

## Synthesis of Benzenesulfonic Acid via Aromatic Sulfonation

The most common method for preparing **benzenesulfonic acid** is through the electrophilic aromatic sulfonation of benzene.[\[1\]](#)

Reaction:



Protocol using Sulfur Trioxide:

This method involves the reaction of benzene with sulfur trioxide.

- Reactants:
  - Dry benzene (390 g, 5 moles)
  - Liquid, stabilized sulfur trioxide (200 g, 2.5 moles)
  - Acetic anhydride (1 g, to suppress sulfone formation)[\[11\]](#)
- Procedure:
  - The dry benzene and acetic anhydride are placed in a three-necked reaction flask.[\[11\]](#)
  - The flask is heated to 40°C and the pressure is reduced to 400 mm Hg to allow the benzene to reflux vigorously.[\[11\]](#)
  - Sulfur trioxide is gradually aspirated into the reaction flask from a generator.[\[11\]](#) The generator is gently warmed to maintain an internal temperature of 30°C to aid in the evaporation of sulfur trioxide.[\[11\]](#)
  - The reaction is complete when all the sulfur trioxide has been transferred and the refluxing of benzene ceases.[\[11\]](#)
  - Excess benzene is removed by distillation under vacuum, yielding **benzenesulfonic acid** as a light amber colored oil which crystallizes upon standing in a desiccator over

concentrated sulfuric acid.[11]

- Yield: Approximately 98% with respect to the amount of sulfur trioxide used.[11]

## Synthesis of Benzenesulfonyl Chloride

Benzenesulfonyl chloride is a key derivative of **benzenesulfonic acid** and can be prepared by several methods.

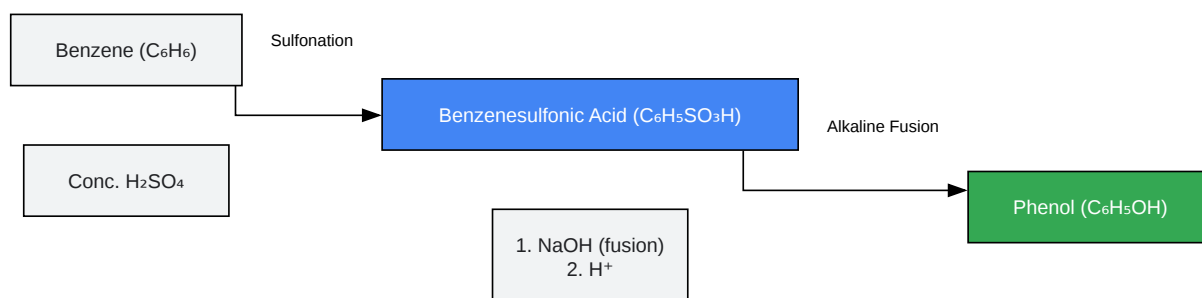
Protocol using Phosphorus Pentachloride:

- Reactants:
  - Sodium benzenesulfonate (450 g, 2.5 moles), dried at 140°C for three hours.[12]
  - Finely divided phosphorus pentachloride (250 g, 1.2 moles).[12]
- Procedure:
  - A mixture of sodium benzenesulfonate and phosphorus pentachloride is placed in a 2-liter round-bottomed flask.[12]
  - The mixture is heated in an oil bath at 170–180°C for fifteen hours, preferably with a reflux condenser attached.[12]
  - The reaction product is then worked up to isolate the benzenesulfonyl chloride.

## Key Reactions and Logical Workflow

**Benzenesulfonic acid** undergoes several characteristic reactions of aromatic sulfonic acids, including the formation of sulfonamides, sulfonyl chlorides, and esters.[1] The sulfonation reaction is reversible at temperatures above 220°C.[1]

Below is a diagram illustrating the logical workflow for the synthesis of **benzenesulfonic acid** and its conversion to phenol, a historically significant industrial process.[1][3]



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Caption: Synthesis of **Benzenesulfonic Acid** and its Conversion to Phenol.

This diagram illustrates the sulfonation of benzene to produce **benzenesulfonic acid**, which can then be converted to phenol through alkaline fusion. This latter step, while historically important, has been largely replaced by the cumene process.[1]

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